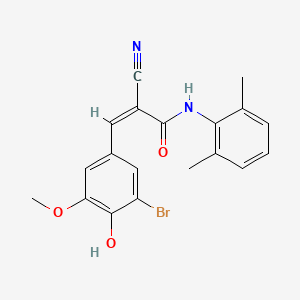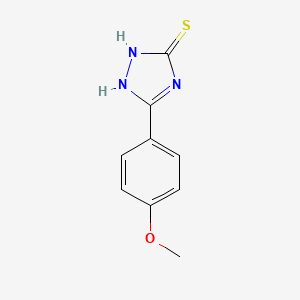
5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione is a member of triazoles.
科学的研究の応用
Synthesis and Physicochemical Properties
- Compounds including 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized, exhibiting potential pharmacological activities like antitumor, antiinflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).
- These compounds are synthesized by alkylation and have been characterized using HPLC/DAD-MS and 1H NMR-spectroscopy (Sameluk & Kaplaushenko, 2015).
Pharmacological Potential
- New derivatives of this compound have been synthesized, showing significant cholinesterase inhibitory potential, indicating possible use in treating neurodegenerative diseases (Arfan et al., 2018).
Antimicrobial and Antifungal Activities
- Research indicates that substituting a methoxyphenyl radical in these compounds can significantly increase antimicrobial activity, particularly when using a 3,4,5-trimethoxyphenyl radical (Samelyuk & Kaplaushenko, 2013).
Anti-Inflammatory Properties
- Certain derivatives of this compound exhibit anti-inflammatory activity, which can be utilized in developing anti-inflammatory medications (Labanauskas et al., 2004).
Antiproliferative Activity
- Some derivatives, especially those with long straight chain substitution, have shown potent antiproliferative activity, indicating potential in cancer therapy (Narayana et al., 2010).
Corrosion Inhibition
- This compound derivatives have been studied as corrosion inhibitors, particularly for mild steel in acidic environments, showing high inhibition efficiency (Yadav et al., 2013).
作用機序
Target of Action
Similar compounds with a 4-methoxyphenyl group have been found to inhibit the activity of15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .
Mode of Action
Related compounds have been shown to inhibit alox15 in a substrate-specific manner . In silico docking studies and molecular dynamics simulations suggest that these compounds occupy the substrate-binding pocket of one monomer, while the substrate fatty acid binds at the catalytic center of another monomer within the ALOX15 dimer . This interaction alters the enzyme–inhibitor interactions, leading to reduced inhibitory potency .
Biochemical Pathways
The inhibition of alox15 by similar compounds affects the metabolism of linoleic acid and arachidonic acid . These metabolites play a pathophysiological role in various cancer and inflammation models .
Result of Action
The inhibition of alox15 by similar compounds can potentially alter the production of metabolites derived from linoleic acid and arachidonic acid . These changes could influence various biological processes, including those involved in cancer and inflammation .
生化学分析
Biochemical Properties
The compound 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit in vitro acetylcholinesterase activity . It also potentially inhibits monoamine oxidase A (MAO-A), as suggested by molecular docking assays .
Cellular Effects
In cellular models, this compound has been observed to reduce cognitive damage and improve neuropsychic behavior . It appears to exert an antidepressant effect, reducing immobility behavior during the forced swim test .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MAO-A, as it restricts MAO-A activity in the cerebral cortices and hippocampi of mice . This selective inhibition of MAO-A is associated with the antidepressant-like effect of the compound .
Metabolic Pathways
The compound’s ability to inhibit MAO-A suggests it may be involved in the metabolism of monoamines .
特性
IUPAC Name |
5-(4-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRWSSVQAGNWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974575 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5914-70-5 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
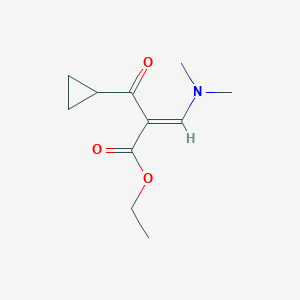
![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797389.png)
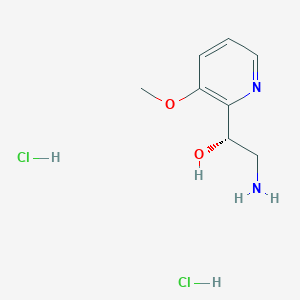
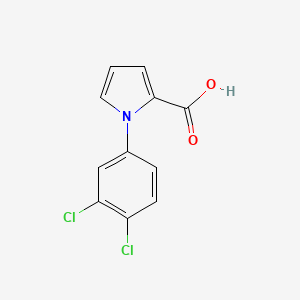
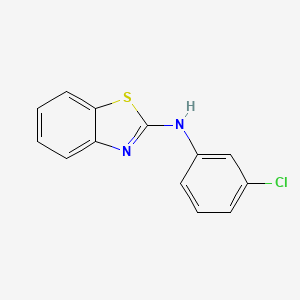
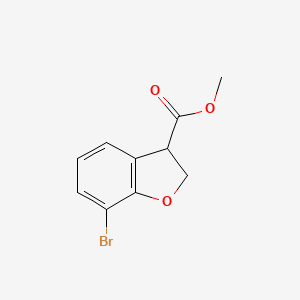

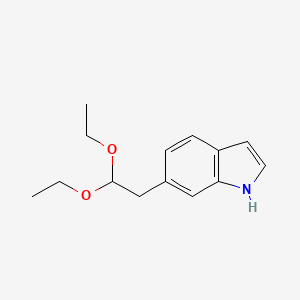
![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)
![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)
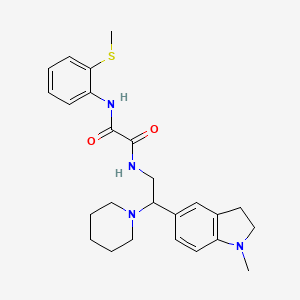
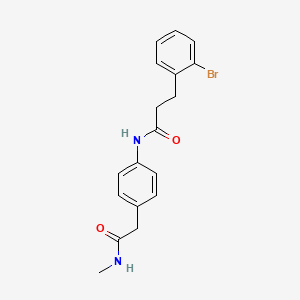
![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)
